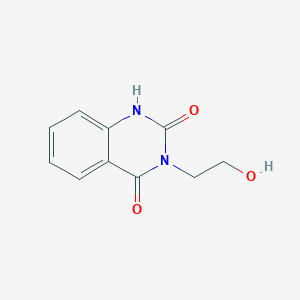

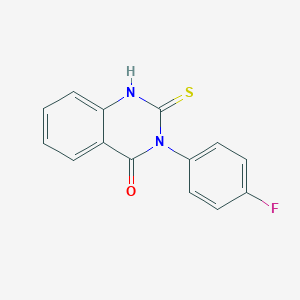

3-(4-氟苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮

描述

Pyrazole derivatives, which might be structurally similar to the compound you’re asking about, are known to exhibit a wide range of biological activities . They are one of the most studied groups of compounds among the azole family .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was successfully synthesized and its structure was determined using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule . Without specific information on “3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods or determined experimentally. For example, a compound named “3-(4-Fluorophenyl)propanoic acid” has a density of 1.2±0.1 g/cm³, boiling point of 278.9±15.0 °C at 760 mmHg, and a molar refractivity of 42.0±0.3 cm³ .科学研究应用

Application in Anti-Cancer Drugs

Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) and androgen receptor target gene prostate-specific antigen (PSA) inhibitory activity in LNCaP cells .

Methods of Application

The exact methods of application or experimental procedures are not detailed in the available information. However, it involves the synthesis of 3-(4-fluorophenyl)-1H-pyrazole derivatives and their evaluation against prostate cancer cell lines .

Results or Outcomes

Several compounds showed potent antiproliferative activity against LNCaP cells and showed a promising PSA downregulation rate. Among these, compound 10e selectively inhibited LNCaP cell growth with an IC 50 value of 18 μmol/l and showed a PSA downregulation rate of 46%, which was better than the lead compound T3 .

Application in Fluorescence Studies and Cytotoxicity

Field

This application falls under the field of Biochemistry and Pharmacology .

Summary of the Application

A study was conducted on Osmium (IV) pyrazole compounds and ligands, which were synthesized and well characterized. These compounds were evaluated for their binding with HS-DNA using various methods such as viscosity measurements, absorption titration, fluorescence quenching, and molecular docking .

Methods of Application

The compounds were synthesized and characterized using various techniques such as heteronuclear NMR spectroscopy (1H & 13C), elemental analysis, IR spectroscopy, and liquid crystal mass spectroscopy. The Os (IV) complexes were characterized by ESI-MS, ICP-OES, IR spectroscopy, conductance measurements, magnetic measurements, and electronic spectroscopy .

Results or Outcomes

The compounds showed effective intercalation mode exhibited by compounds. The binding constant of Os (IV) complexes are found to be 8.1 to 9.2×10^4 M^−1. The compounds underwent bacteriostatic screening using three sets of Gram +ve and two sets of Gram -ve bacteria. The MIC of complexes are found to be 72.5–100 μM, whereas that of ligands fall at about 122.5–150 μM. The LC50 count of ligands fall in the range of 16.22–17.28 μg/mL whereas that of complexes of Os (IV) fall in the range of 4.87–5.87 μg/mL .

Application in Antitubercular, Antimicrobial, and Antimalarial Properties

Field

This application falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

A study was conducted on metal complexes of bidentate Schiff base ligands, which were synthesized and characterized. These complexes were evaluated for their antitubercular, antimicrobial, and antimalarial properties .

Methods of Application

The exact methods of application or experimental procedures are not detailed in the available information. However, it involves the synthesis and characterization of metal complexes of bidentate Schiff base ligands .

Results or Outcomes

The compounds demonstrated antitubercular, antimicrobial, and antimalarial properties .

属性

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKUFJBAPHQXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352367 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

CAS RN |

1547-15-5 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)